N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with an acetamide group and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazepine Ring: The initial step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.
Introduction of the Acetamide Group: The benzoxazepine intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetamide group.
Attachment of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl moiety, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
DNA Intercalation: Interacting with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide can be compared with other benzoxazepine derivatives, such as:
N-(4-chlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
N-(4-methylphenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)acetamide: Contains a methylphenyl group, which may alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic properties and interaction with biological targets.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-4,5-dihydro-3H-1,5-benzoxazepin-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-8-6-13(7-9-14)20-17(21)10-12-11-19-15-4-2-3-5-16(15)24-18(12)22/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
InChI Key |
PNBFYWYKZPLVAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CNC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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